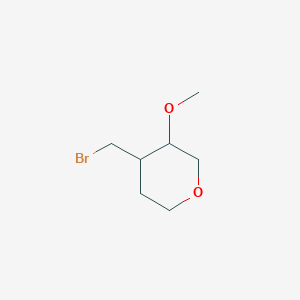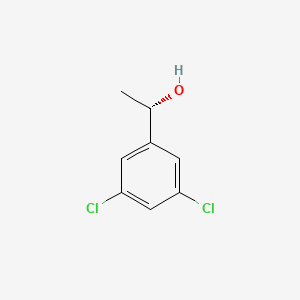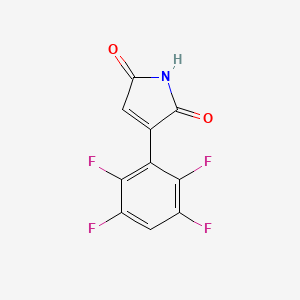
3-(2,3,5,6-Tetrafluorophenyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3,5,6-Tetrafluorophenyl)-1H-pyrrole-2,5-dione is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrrole ring substituted with a tetrafluorophenyl group, which imparts distinct reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,5,6-Tetrafluorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2,3,5,6-tetrafluorobenzene with maleimide under specific conditions. The process can be summarized as follows:
Reaction of 2,3,5,6-tetrafluorobenzene with maleimide: This reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,3,5,6-Tetrafluorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The tetrafluorophenyl group can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The pyrrole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
3-(2,3,5,6-Tetrafluorophenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-(2,3,5,6-Tetrafluorophenyl)-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. The tetrafluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. Additionally, the pyrrole ring can participate in various biochemical reactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrafluorophenyl derivatives: These compounds share similar fluorine substitution patterns but differ in the position of the substituents.
Pentafluorophenyl derivatives: These compounds have an additional fluorine atom, which can alter their reactivity and properties.
Uniqueness
3-(2,3,5,6-Tetrafluorophenyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern and the presence of both a tetrafluorophenyl group and a pyrrole ring. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H3F4NO2 |
|---|---|
Molecular Weight |
245.13 g/mol |
IUPAC Name |
3-(2,3,5,6-tetrafluorophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H3F4NO2/c11-4-2-5(12)9(14)7(8(4)13)3-1-6(16)15-10(3)17/h1-2H,(H,15,16,17) |
InChI Key |
ORDQHMSXNRUYSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC1=O)C2=C(C(=CC(=C2F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


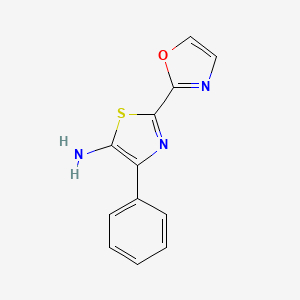
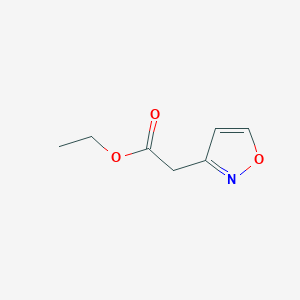
![2-[3-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11767094.png)
![calcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate](/img/structure/B11767099.png)
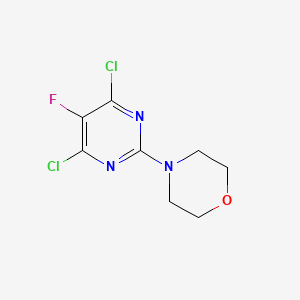
![7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11767110.png)

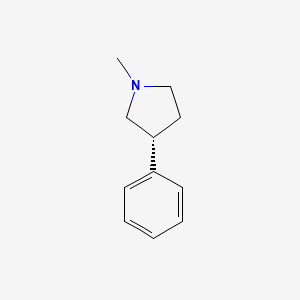
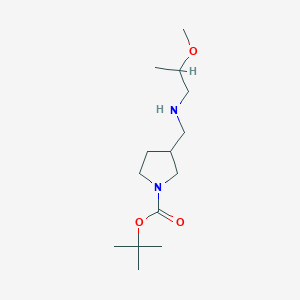
![(1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B11767136.png)
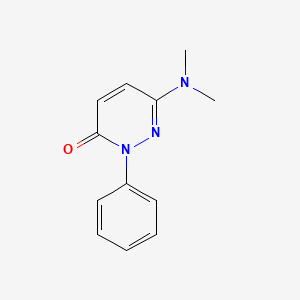
![4-(2-Chloropyrido[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B11767144.png)
